6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine
CAS No.: 893566-81-9
Cat. No.: VC8006802
Molecular Formula: C9H12N2O
Molecular Weight: 164.20
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893566-81-9 |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.20 |
| IUPAC Name | 6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine |
| Standard InChI | InChI=1S/C9H12N2O/c1-12-9-4-7-2-3-10-5-8(7)6-11-9/h4,6,10H,2-3,5H2,1H3 |
| Standard InChI Key | DHNFTRJYDIMRHS-UHFFFAOYSA-N |
| SMILES | COC1=NC=C2CNCCC2=C1 |
| Canonical SMILES | COC1=NC=C2CNCCC2=C1 |
Introduction
Structural and Chemical Identity
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine features a naphthyridine core with a methoxy group at position 6 and a saturated tetrahydro ring. The hydrochloride salt form enhances solubility and stability, making it suitable for research applications .
| Property | Value |
|---|---|
| Molecular Formula (Free Base) | C₉H₁₂N₂O |
| Molecular Formula (Hydrochloride) | C₉H₁₃ClN₂O |
| CAS Number (Hydrochloride) | 1951441-98-7 |
| CAS Number (Free Base) | 893566-81-9 |
| Molecular Weight | 200.67 g/mol |
| Solubility | Water-soluble |
| Storage Conditions | 2–8°C |
Synthetic Routes and Chemical Reactions
Key Synthesis Methods
The compound is synthesized via regioselective catalytic reduction of 2,7-naphthyridine derivatives or through cyclization of appropriate precursors. Key methods include:
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Sonagashira-Hagihara Coupling:
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Cyclization with Triphenylphosphine:
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Internal Diels-Alder Reaction:
Functional Group Reactivity
The compound participates in oxidation, reduction, and substitution reactions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Formation of oxidized derivatives |
| Reduction | Catalytic hydrogenation | Further saturation of the ring |
| Substitution | Nucleophilic reagents | Methoxy group replacement |
Biological Activity and Mechanism of Action
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine acts as a serotonin analog, modulating serotonergic pathways via interaction with monoamine oxidase-A (MAO-A). Key biological effects include:
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Inhibition of High-Affinity Serotonin Uptake: Competitive blockade of serotonin reuptake in neurons, increasing extracellular serotonin levels.
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Potentiation of Serotonin Release: Enhanced potassium-evoked serotonin release from retinal tissue, suggesting potential therapeutic applications .
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Molecular Weight | 200.67 g/mol |
| Solubility | Water-soluble (hydrochloride form) |
| Bioavailability | High (estimated from structure) |
| Storage Stability | Stable at 2–8°C |
Comparative Analysis with Related Compounds
| Compound | Structural Differences | Biological Activity | Applications |
|---|---|---|---|
| 1,5-Naphthyridine Derivatives | Unsubstituted or differently substituted naphthyridine core | Variable MAO-A inhibition, diverse pharmacological profiles | Antidepressants, antipsychotics |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Isoquinoline core instead of naphthyridine | Cardiotonic or neuroprotective effects | Cardiovascular drug development |
Research Applications and Industrial Use
Chemistry
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Building Block: Used in synthesizing complex heterocycles, including metalloproteinase inhibitors .
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Catalyst Development: Serves as a scaffold for designing catalytic systems in asymmetric synthesis .
Biology
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Serotonin Pathway Studies: Employed to investigate mood disorders and neurological diseases.
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Pharmaceutical Intermediates: Precursor in synthesizing MAO-A inhibitors or antidepressants .
Industrial Processes
| Hazard | Classification | Precautions |
|---|---|---|
| Skin Irritation | Category 2 (GHS) | Wear gloves, avoid prolonged contact |
| Eye Irritation | Category 2A (GHS) | Use goggles, flush with water |
| Respiratory Toxicity | Category 3 (GHS) | Use fume hood, avoid inhalation |
Storage: Stable at 2–8°C in sealed containers. Incompatible with strong oxidizers (e.g., HNO₃, Cl₂) .
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